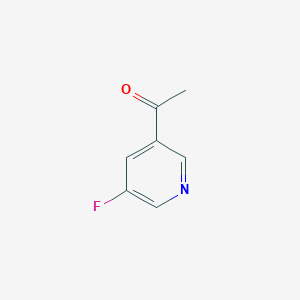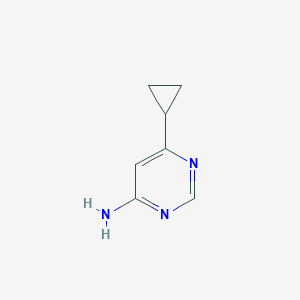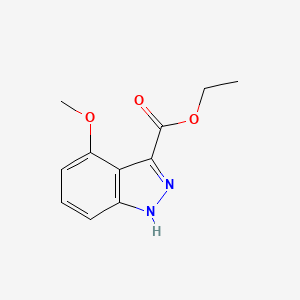
4-甲氧基-1H-吲唑-3-羧酸乙酯
描述
Ethyl 4-methoxy-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring
科学研究应用
Ethyl 4-methoxy-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
Ethyl 4-methoxy-1H-indazole-3-carboxylate is a derivative of indazole, a significant heterocyclic system in natural products and drugs . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . They have potential applications as inhibitors of human neutrophil elastase .
Mode of Action
Indazole derivatives are known to interact with their targets, resulting in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Ethyl 4-methoxy-1H-indazole-3-carboxylate, as an indazole derivative, may affect various biochemical pathways. Indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules play crucial roles in inflammation and other biological processes.
Result of Action
The molecular and cellular effects of Ethyl 4-methoxy-1H-indazole-3-carboxylate’s action depend on its specific targets and the pathways it affects. For instance, indazole derivatives have shown inhibitory activity against influenza A and hepatitis C virus (HCV) . They also possess anti-inflammatory activity, similar to that of Indomethacin .
生化分析
Biochemical Properties
Ethyl 4-methoxy-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives have been shown to inhibit human neutrophil elastase, a protease involved in inflammatory processes . Additionally, Ethyl 4-methoxy-1H-indazole-3-carboxylate may interact with protein kinase and Akt inhibitors, influencing cell signaling pathways and cellular responses . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
Ethyl 4-methoxy-1H-indazole-3-carboxylate exhibits various effects on different cell types and cellular processes. Indazole derivatives, including Ethyl 4-methoxy-1H-indazole-3-carboxylate, have demonstrated antiproliferative activity against cancer cell lines, such as colon and melanoma cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit cell growth and induce cell cycle arrest in the G0-G1 phase, thereby preventing cancer cell proliferation .
Molecular Mechanism
The molecular mechanism of Ethyl 4-methoxy-1H-indazole-3-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, indazole derivatives have been found to inhibit protein kinases, which play a crucial role in cell signaling and regulation . By inhibiting these enzymes, Ethyl 4-methoxy-1H-indazole-3-carboxylate can modulate various cellular processes, including proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of Ethyl 4-methoxy-1H-indazole-3-carboxylate vary with different dosages in animal models. Studies have shown that indazole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . It is essential to determine the optimal dosage for therapeutic applications to avoid potential toxic or adverse effects. High doses of Ethyl 4-methoxy-1H-indazole-3-carboxylate may result in toxicity, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
Ethyl 4-methoxy-1H-indazole-3-carboxylate is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Indazole derivatives have been shown to affect the activity of enzymes involved in metabolic processes, such as cytochrome P450 enzymes . These interactions can alter the metabolism of other compounds and impact overall cellular metabolism. Understanding the metabolic pathways of Ethyl 4-methoxy-1H-indazole-3-carboxylate is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of Ethyl 4-methoxy-1H-indazole-3-carboxylate within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . Indazole derivatives have been shown to be distributed in various tissues, including the liver, kidneys, and brain. The transport and distribution of Ethyl 4-methoxy-1H-indazole-3-carboxylate can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
Ethyl 4-methoxy-1H-indazole-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Indazole derivatives have been found to localize in the cytoplasm, nucleus, and mitochondria, where they can exert their biological effects. Understanding the subcellular localization of Ethyl 4-methoxy-1H-indazole-3-carboxylate is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Ethyl 4-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the ester group to an alcohol or other reduced forms.
Substitution: Halogenation or nitration can introduce new substituents on the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methoxy-1H-indazole-3-carboxylic acid, while reduction can produce 4-methoxy-1H-indazole-3-methanol .
相似化合物的比较
Similar Compounds
- Ethyl 6-methoxy-1H-indazole-3-carboxylate
- Ethyl 4-methoxy-1H-indole-3-carboxylate
- Ethyl 4-methoxy-1H-benzimidazole-3-carboxylate
Uniqueness
Ethyl 4-methoxy-1H-indazole-3-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .
属性
IUPAC Name |
ethyl 4-methoxy-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)10-9-7(12-13-10)5-4-6-8(9)15-2/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSJKHUWOGEFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669488 | |
| Record name | Ethyl 4-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-49-2 | |
| Record name | Ethyl 4-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



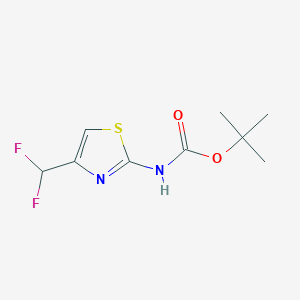
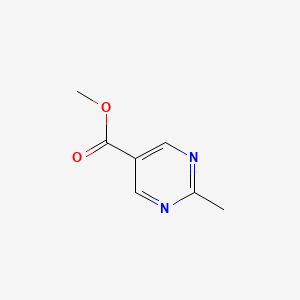
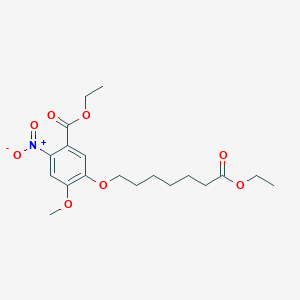
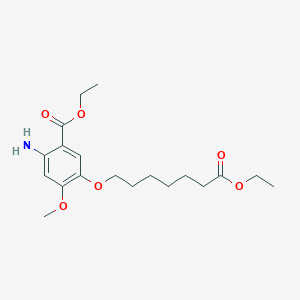
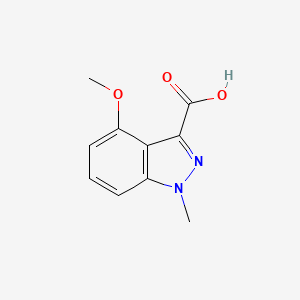

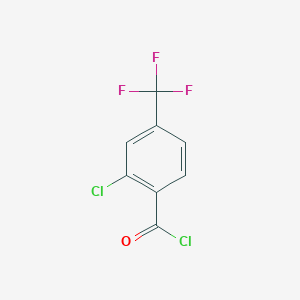
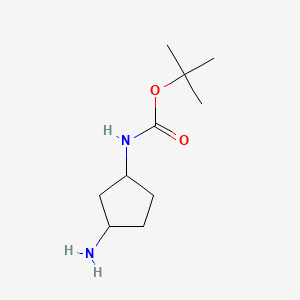
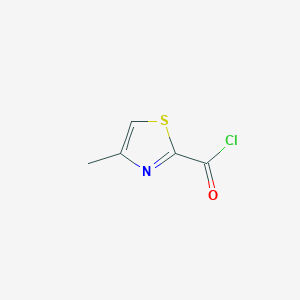
![4-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1390152.png)
